molecular formula C9H14N2 B184033 4-Amino-N,N-dimethylbenzylamine CAS No. 6406-74-2

4-Amino-N,N-dimethylbenzylamine

Cat. No.: B184033
CAS No.: 6406-74-2
M. Wt: 150.22 g/mol
InChI Key: NNCCQALFJIMRKB-UHFFFAOYSA-N
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Description

Significance as a Versatile Intermediate in Organic Synthesis

The dual functionality of 4-Amino-N,N-dimethylbenzylamine makes it a highly versatile intermediate in organic synthesis. The presence of both a nucleophilic primary amine and a tertiary amine within the same molecule allows for selective reactions at either site, enabling the construction of intricate molecular architectures. This characteristic is particularly valuable in the synthesis of specialty and fine chemicals. chemimpex.com

One of the key applications of this compound is in the preparation of various heterocyclic systems. For instance, it is a reagent in the reaction with methoxycarbonylphenyl isocyanate for the synthesis of 4H-3,1-benzoxazin-4-ones, which are potent inhibitors of human leukocyte elastase. chemicalbook.com Furthermore, its structural framework is a component in the synthesis of more complex molecules, including those with potential biological activity.

The synthesis of this compound itself can be achieved through various routes. A common industrial method involves the catalytic hydrogenation of 4-nitrobenzyl bromide in the presence of dimethylamine (B145610). Another patented method describes a process starting from p-nitrobenzyl bromide or its solution, which is added in batches to an organic solvent containing dimethylamine and triethylamine (B128534) to produce 4-nitro-N,N-dimethylbenzylamine. This intermediate is then reduced to yield this compound with high purity and yield, suitable for industrial production. google.com A laboratory-scale synthesis involves the reduction of 4-amino-N,N-dimethylbenzamide using lithium aluminum hydride and aluminum (III) chloride in tetrahydrofuran, resulting in a 71% yield. chemicalbook.com

Role in the Development of Advanced Chemical Entities

The utility of this compound extends to the development of a variety of advanced chemical entities with applications in pharmaceuticals, materials science, and agrochemicals. chemimpex.com

In the pharmaceutical arena, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents, notably antihistamines. chemimpex.com Its structural motif is incorporated into molecules designed to interact with biological targets.

The applications of this compound in polymer chemistry are also noteworthy. It is utilized in the production of specialty polymers and resins, where it can enhance properties such as thermal stability and chemical resistance. chemimpex.com It also acts as a catalyst in the formation of polyurethane networks when reacting with isocyanates.

Furthermore, this versatile compound finds use in the formulation of agrochemicals, contributing to the efficacy of pesticides and herbicides. chemimpex.com It is also employed as a reagent in analytical chemistry for the detection and quantification of other substances. chemimpex.com The unique properties of this compound, including its solubility in organic solvents and stability, make it a preferred choice for creating a diverse range of chemical products. chemimpex.com

Scope and Research Focus of the Review

This review concentrates on the synthetic utility and application of this compound as a key intermediate. The discussion is centered on its role in the construction of complex molecules and its contribution to the development of new chemical entities with practical applications. The historical context of its development is linked to the broader exploration of benzylamine (B48309) derivatives and their synthetic uses, which gained momentum in the 20th century. The systematic study of such compounds has significantly advanced our understanding of structure-activity relationships in aromatic amine chemistry.

Reduction of Nitrobenzylamine Precursors

A common strategy for synthesizing this compound involves the reduction of the nitro group in a precursor molecule, typically 4-nitro-N,N-dimethylbenzylamine. google.comchemicalbook.com This conversion of the nitro functional group (-NO₂) to a primary amine group (-NH₂) is a fundamental transformation in organic synthesis.

Chemical reduction methods utilize specific reducing agents to facilitate the conversion of the nitro group. While various reagents like activated iron powder or stannous chloride can be used, powerful hydride-based systems are also employed for such transformations. google.comchemicalbook.com

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including aromatic nitro compounds. researchgate.netmasterorganicchemistry.comorganic-chemistry.org The reactivity of LiAlH₄ can be further enhanced by the addition of a Lewis acid, such as aluminum chloride (AlCl₃). google.com This combination creates a more powerful reducing system.

Electrochemical methods offer an alternative, reagent-free approach to synthesis by using an electric current to drive the reduction reaction. This technique can provide high selectivity and yield by controlling parameters such as electrode potential, cathode material, and electrolyte composition. acs.org

The choice of cathode material is a critical factor that significantly influences the efficiency and selectivity of the electrochemical reduction of 4-nitroso-N,N-dimethylaniline. researchgate.netnih.gov Different materials exhibit varying hydrogen overpotentials and catalytic activities, which affect the reaction pathway. acs.org A comparative study using various cathode materials demonstrated that tin (Sn) provides the highest selectivity and current yield for the desired product, this compound. researchgate.net The effectiveness of other common electrode materials was found to decrease in the order of Sn > Pb > Cu > carbon cloth. researchgate.net

Cathode MaterialProduct Selectivity (%)Current Yield (%)
Tin (Sn)92.790.3
Lead (Pb)85.483.2
Copper (Cu)70.168.3
Carbon Cloth82.380.2

Table 1. Effect of different cathode materials on the product selectivity and current yield in the electrochemical reduction of 4-nitroso-N,N-dimethylaniline. Data sourced from a study conducted in 1.0 M H₂SO₄ at a current density of 6 mA cm⁻². researchgate.net

The supporting electrolyte and the applied current density are key operational parameters that must be optimized to maximize product yield in electrochemical synthesis. researchgate.netmdpi.com The electrolyte provides ionic conductivity and serves as the source of protons for the reduction. In the synthesis of this compound from its nitroso precursor, both 1.0 M HCl and 1.0 M H₂SO₄ have been used, with sulfuric acid generally yielding better results. researchgate.net

Current Density (mA cm⁻²)Current Yield (%)Product Selectivity (%)
285.687.9
488.190.5
690.392.7
886.288.5
1081.984.1

Table 2. The influence of current density on the current yield and product selectivity for the reduction of 4-nitroso-N,N-dimethylaniline using a tin cathode in 1.0 M H₂SO₄. researchgate.net

An in-depth examination of the synthetic methodologies for this compound reveals critical strategies for process optimization and impurity control. These approaches are essential for achieving high yields and purity suitable for industrial-scale production. The primary synthesis route involves a two-step process: the formation of the intermediate 4-Nitro-N,N-dimethylbenzylamine, followed by its reduction to the final product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(dimethylamino)methyl]aniline
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InChI

InChI=1S/C9H14N2/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NNCCQALFJIMRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90884295
Record name Benzenemethanamine, 4-amino-N,N-dimethyl-
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Molecular Weight

150.22 g/mol
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CAS No.

6406-74-2
Record name 4-Amino-N,N-dimethylbenzenemethanamine
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Record name Benzenemethanamine, 4-amino-N,N-dimethyl-
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Record name 4-amino-N,N-dimethylbenzylamine
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Record name 4-((Dimethylamino)methyl)aniline
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Advanced Chemical Reactivity and Derivatization Strategies

Mechanistic Studies of Functional Group Transformations

The unique structure of 4-Amino-N,N-dimethylbenzylamine, featuring a primary aromatic amine and a tertiary benzylic amine, allows for a diverse range of chemical transformations. Mechanistic studies have focused on leveraging these functional groups for the synthesis of more complex molecules.

Oxidative Coupling Reactions with Anilines

The oxidative coupling of this compound with aniline (B41778) and its derivatives represents a significant pathway for synthesizing novel compounds. These reactions typically proceed in the presence of an oxidizing agent, such as potassium dichromate (K₂Cr₂O₇), in an acidic medium. scribd.com The reaction mechanism is proposed to involve the nucleophilic attack of the aniline or substituted aniline on the amino group of this compound, leading to the formation of a new C-N bond and a diamine product. scribd.com

A key application of this oxidative coupling reaction is the synthesis of new aromatic diamine monomers. scribd.com For instance, the condensation reaction of this compound with anilines, such as p-chloroaniline and p-nitroaniline, in a 1:2 molar ratio (reagent to aniline) yields highly colored violet and reddish-violet products. scribd.comresearchgate.net These resulting diamine monomers are valuable precursors in polymer chemistry. researchgate.net The structures of these monomers have been confirmed through various analytical techniques, including IR, 1H NMR, and elemental analysis. scribd.com

The reaction produces distinct absorption spectra for different aniline derivatives, with maximum absorbance (λmax) values observed around 550 nm for products derived from aniline, p-chloroaniline, and p-nitroaniline. researchgate.net

Kinetic and thermodynamic studies provide crucial insights into the oxidative coupling processes involving this compound. A spectrophotometric investigation of its oxidative coupling with phenol (B47542), using potassium dichromate as the oxidant, revealed that the reaction follows first-order kinetics. univsul.edu.iq

The study determined several key kinetic and thermodynamic parameters for the formation of the product, phenol blue. The activation energy (Ea) was calculated to be 14.89 kJ·mol⁻¹, with an Arrhenius constant (A) of 3.75 × 10⁵ s⁻¹. univsul.edu.iq Thermodynamic analysis at 30°C indicated that the formation of the product is an endothermic and non-spontaneous process. univsul.edu.iq These findings are supported by both experimental data and Density Functional Theory (DFT) calculations. univsul.edu.iqdntb.gov.ua

Table 1: Kinetic and Thermodynamic Parameters for the Oxidative Coupling of 4-Amino-N,N-dimethylaniline with Phenol

Parameter Value Reference
Reaction Order First-Order univsul.edu.iq
Activation Energy (Ea) 14.89 kJ·mol⁻¹ univsul.edu.iq
Arrhenius Constant (A) 3.75 × 10⁵ s⁻¹ univsul.edu.iq
Enthalpy of Activation (ΔH*) 12.37 kJ·mol⁻¹ univsul.edu.iq
Gibbs Free Energy of Activation (ΔG*) 5.47 kJ·mol⁻¹ univsul.edu.iq

Synthesis of Complex Derivatives and Analogs

The primary amino group of this compound is a key site for derivatization, enabling the synthesis of complex analogs through well-established chemical pathways.

Diazotization Reactions

Primary arylamines, including this compound, readily undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid or hydrochloric acid, at low temperatures. libretexts.orgmiracosta.edu The process converts the primary amino group (-NH₂) into a diazonio group (–N₂⁺), yielding a relatively stable arenediazonium salt. libretexts.org These salts are valuable synthetic intermediates due to the excellent leaving group ability of the nitrogen molecule (N₂). libretexts.org While primary nitrosoamines are considered intermediates in the diazotization process, they are typically not isolated under these conditions. sci-hub.ru

Coupling Reactions for Azo Compound Formation

Arenediazonium salts are effective electrophiles that can participate in electrophilic aromatic substitution reactions known as diazonium coupling or azo coupling. libretexts.org The diazonium salt derived from this compound can react with activated aromatic compounds, such as phenols and other arylamines, to form brightly colored azo compounds (Ar–N=N–Ar′). libretexts.org

When coupling with an arylamine like N,N-dimethylaniline, the reaction typically occurs at the para position of the activated ring, yielding a p-(dimethylamino)azobenzene derivative. libretexts.orgmathnet.ru These azo coupling reactions are fundamental in the synthesis of a wide range of dyes and pigments. iipseries.org The reaction can be performed in various media, including aqueous and non-aqueous systems, and can be influenced by catalysts such as phenolate (B1203915) ions in phase-transfer catalysis setups. chimia.choup.com

Table 2: Examples of Azo Coupling Reactions

Diazonium Salt Source Coupling Partner Product Type Reference
p-Nitroaniline N,N-Dimethylaniline p-(4-nitrobenzeneazo)-N,N-dimethylaniline miracosta.edu
p-Methoxybenzenediazonium N,N-Dimethylaniline Azo dye oup.com
2-Amino-4-trifluoromethylbenzothiazole N,N-Dimethylaniline Monoazo disperse dye sciencepub.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Aniline
p-Chloroaniline
p-Nitroaniline
Potassium dichromate
Phenol
Phenol blue
Nitrous acid
Sodium nitrite
Sulfuric acid
Hydrochloric acid
N,N-Dimethylaniline
p-(Dimethylamino)azobenzene
p-Nitrobenzenediazonium sulfate
p-(4-Nitrobenzeneazo)-N,N-dimethylaniline
p-Methoxybenzenediazonium tetrafluoroborate
2-Amino-4-trifluoromethylbenzothiazole

Development of Quaternary Ammonium (B1175870) Salts (QAS) from Related Moieties

The tertiary amine functionality within N,N-dimethylbenzylamine moieties serves as a reactive site for the synthesis of Quaternary Ammonium Salts (QAS). These salts, often referred to as benzalkonium salts, are a significant class of cationic surfactants. jcu.czresearchgate.net The general method for their preparation involves the quaternization of the tertiary amine with an alkylating agent, typically a long-chain alkyl halide. jcu.czwikipedia.orgjcu.cz

The synthesis is commonly achieved by reacting N,N-dimethylbenzylamine or its derivatives with an n-alkyl bromide or chloride in a suitable solvent, such as ethanol (B145695) or butanone, often under reflux conditions. nih.govjcu.cz This reaction, a form of N-alkylation, results in the formation of an N-benzyl-N,N-dimethyl-N-alkylammonium halide. nih.govjcu.cz The length of the alkyl chain (R group) can be varied, which is crucial as it significantly influences the physicochemical and biological properties of the resulting QAS. researchgate.net

A general reaction scheme is as follows:

C₆H₅CH₂N(CH₃)₂ + R-X → [C₆H₅CH₂N(CH₃)₂R]⁺X⁻ (where R = alkyl group, X = halide)

This straightforward and efficient reaction allows for the preparation of a homologous series of benzalkonium salts with varying alkyl chain lengths, from short (C₂) to very long (C₂₀). nih.gov The yields for these reactions are generally good, and the products can be purified by recrystallization. nih.gov

Table 2: Synthesis of N-benzyl-N,N-dimethylalkylammonium bromides
Starting AmineAlkylating Agent (1-bromo-alkane)Reaction ConditionsProductYield (%)Reference
N,N-dimethylbenzylamine1-bromooctaneEthanol, reflux, 28hN-benzyl-N,N-dimethyloctylammonium bromideNot Specified jcu.cz
N,N-dimethylbenzylamine1-bromodecaneEthanol, reflux, 28hN-benzyl-N,N-dimethyldecylammonium bromideNot Specified jcu.cz
N,N-dimethylbenzylamine1-bromododecaneEthanol, reflux, 28hN-benzyl-N,N-dimethyldodecylammonium bromideNot Specified jcu.cz
N,N-dimethylbenzylamine1-bromotetradecaneEthanol, reflux, 28hN-benzyl-N,N-dimethyltetradecylammonium bromideNot Specified jcu.cz
N,N-dimethylbenzylamine1-bromohexadecaneEthanol, reflux, 28hN-benzyl-N,N-dimethylhexadecylammonium bromideNot Specified jcu.cz
N,N-dimethylbenzylamine1-bromoethaneEthanol, reflux, 28hN-benzyl-N,N-dimethylethylammonium bromide89 nih.gov
N,N-dimethylbenzylamine1-bromobutaneEthanol, reflux, 28hN-benzyl-N,N-dimethylbutylammonium bromide85 nih.gov

Spectroscopic and Computational Elucidation of 4 Amino N,n Dimethylbenzylamine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Modern analytical methods offer a powerful suite for the detailed structural investigation of chemical compounds. Spectroscopic techniques, which measure the interaction of molecules with electromagnetic radiation, are particularly crucial. By analyzing the absorption, emission, or scattering of radiation, detailed information about the molecular framework, functional groups, and electronic environment of a compound like 4-Amino-N,N-dimethylbenzylamine can be obtained.

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), displays distinct signals corresponding to each unique proton in the molecule.

A reported ¹H NMR spectrum for this compound shows the following key signals google.com:

A singlet at approximately 2.21 ppm , integrating to 6H, is assigned to the six equivalent protons of the two methyl (-CH₃) groups attached to the nitrogen atom.

A singlet at 3.31 ppm , integrating to 2H, corresponds to the two protons of the benzylic methylene (B1212753) (-CH₂-) group.

A broad signal between 3.53 and 3.70 ppm , integrating to 2H, is attributed to the protons of the primary amino (-NH₂) group. The broadness of this peak is characteristic of amine protons due to quadrupole broadening and potential chemical exchange.

A doublet at 6.65 ppm (J = 8.4 Hz), integrating to 2H, is assigned to the two aromatic protons ortho to the amino (-NH₂) group.

A doublet at 7.08 ppm (J = 8.4 Hz), integrating to 2H, corresponds to the two aromatic protons meta to the amino group (and ortho to the -CH₂N(CH₃)₂ group).

The splitting of the aromatic signals into two distinct doublets confirms the para-substitution pattern on the benzene (B151609) ring.

Interactive Data Table: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
2.21 Singlet 6H N/A -N(CH₃)₂
3.31 Singlet 2H N/A -CH₂-
3.53-3.70 Broad 2H N/A -NH₂
6.65 Doublet 2H 8.4 Aromatic H (ortho to -NH₂)

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. huji.ac.ildocbrown.info The chemical shift of each peak is indicative of the carbon's electronic environment. compoundchem.comlibretexts.orgoregonstate.edu

For this compound, the expected ¹³C NMR spectrum would show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms. Based on the analysis of similar structures, the chemical shifts can be predicted:

The carbon atoms of the -N(CH₃)₂ groups are expected in the aliphatic region, typically around 45 ppm.

The benzylic -CH₂- carbon signal is anticipated to appear around 64 ppm.

The four aromatic carbons will have distinct shifts. The carbon attached to the amino group (C-NH₂) is expected to be the most shielded in the aromatic region (around 115 ppm), while the carbon attached to the benzylic group (C-CH₂) would be further downfield. The two sets of CH carbons in the ring will appear between 115 and 130 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm) Carbon Assignment
~45 -N(CH₃)₂
~64 -CH₂-
~115 Aromatic CH (ortho to -NH₂)
~128 Aromatic C (ipso- to -CH₂N(CH₃)₂)
~130 Aromatic CH (meta to -NH₂)

Two-dimensional (2D) NMR techniques are employed to establish correlations between different nuclei and provide definitive structural assignments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal at 2.21 ppm to the ¹³C signal of the methyl groups, the ¹H signal at 3.31 ppm to the benzylic carbon signal, and the aromatic proton signals at 6.65 and 7.08 ppm to their respective aromatic carbon signals.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling relationships. In the COSY spectrum of this compound, a cross-peak would be expected between the aromatic proton signals at 6.65 ppm and 7.08 ppm, confirming their ortho-relationship and coupling. No other correlations would be expected, as the methyl and methylene protons are singlets with no adjacent protons to couple with.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present in the molecule.

The FTIR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretching: The primary amino (-NH₂) group will typically show two bands in the region of 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹ . Aliphatic C-H stretching from the methyl and methylene groups are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bending: The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching vibrations for the aromatic C-N bond and the aliphatic C-N bonds are expected in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

C-H Out-of-Plane Bending: The para-disubstituted benzene ring gives a strong characteristic absorption band in the 800-850 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3300-3500 N-H Stretch Primary Amine (-NH₂)
3000-3100 C-H Stretch Aromatic
2850-2960 C-H Stretch Aliphatic (-CH₃, -CH₂)
1590-1650 N-H Bend Primary Amine (-NH₂)
1450-1600 C=C Stretch Aromatic Ring
1250-1360 C-N Stretch Aromatic Amine
1020-1250 C-N Stretch Aliphatic Amine

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-systems and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions in the UV-Vis range. The benzene ring is the primary chromophore, and the amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups act as powerful auxochromes.

These electron-donating groups interact with the π-system of the benzene ring, causing a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. For aromatic amines, electronic transitions such as π → π* are typically observed. The UV-Vis spectrum of 4-amino-N,N-dimethylaniline, a closely related structure, shows a maximum absorbance at 550 nm in the presence of an oxidizing agent, indicating a highly conjugated system. researchgate.net It is expected that this compound would also display strong absorption in the UV region, likely with maxima corresponding to the π → π* transitions of the substituted benzene ring. The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the analysis of this compound, mass spectrometry can provide valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule would form a molecular ion ([M]⁺•) at m/z 150. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. A common fragmentation for benzylamines is the cleavage of the benzylic C-N bond. For this compound, this would result in the formation of a stable benzyl (B1604629) cation or a dimethylaminomethyl radical. Another probable fragmentation is the loss of a methyl group from the dimethylamino moiety.

A hypothetical fragmentation pattern and the corresponding m/z values are presented in the table below.

Fragment Ion Structure m/z (expected) Fragmentation Pathway
Molecular Ion[C₉H₁₄N₂]⁺•150Ionization of the parent molecule
[M-CH₃]⁺[C₈H₁₁N₂]⁺135Loss of a methyl radical
[M-N(CH₃)₂]⁺[C₇H₈N]⁺106Cleavage of the C-N bond
Tropylium Ion[C₇H₇]⁺91Rearrangement and loss of CH₂N(CH₃)₂

This table represents a predicted fragmentation pattern and is for illustrative purposes as experimental data for this compound was not found in the performed searches.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the properties and reactivity of molecules. Methods like Density Functional Theory (DFT) can be used to complement experimental data and to predict molecular characteristics.

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to determine its optimized geometry, thermodynamic parameters, and electronic properties. Such studies, however, have not been specifically reported in the searched literature for this compound.

DFT calculations can be used to compute various thermodynamic parameters, such as the enthalpy of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability and reactivity of the molecule. For instance, a negative enthalpy of formation would indicate that the formation of this compound from its constituent elements is an exothermic process.

The table below illustrates the types of thermodynamic parameters that could be obtained from DFT calculations for this compound.

Thermodynamic Parameter Symbol Typical Units Significance
Enthalpy of FormationΔH°fkJ/molHeat change when 1 mole of the compound is formed from its elements.
Standard EntropyJ/(mol·K)Measure of the randomness or disorder of the molecules.
Gibbs Free Energy of FormationΔG°fkJ/molIndicates the spontaneity of the formation of the compound.

This table is illustrative of the data that can be obtained through DFT calculations. Specific values for this compound are not available from the conducted searches.

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of computational chemistry. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized on the electron-rich amino group and the aromatic ring, while the LUMO would likely be distributed over the aromatic ring and the benzyl group. The energy of this gap would influence its reactivity in chemical reactions.

Molecular Orbital Property Description Significance
HOMO EnergyEnergy of the highest occupied molecular orbital.Relates to the ability to donate an electron.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Relates to the ability to accept an electron.
HOMO-LUMO GapEnergy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability.

This table describes the concepts of molecular orbital analysis. Specific energy values for this compound were not found in the performed searches.

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. For this compound, the computationally predicted properties would ideally be compared with experimental data to assess the accuracy of the theoretical methods used.

For example, the predicted vibrational frequencies from DFT calculations could be compared with an experimental infrared (IR) spectrum. A good correlation between the calculated and experimental spectra would provide confidence in the computed geometry and electronic structure of the molecule. Similarly, the predicted fragmentation pattern from computational mass spectrometry simulations could be compared with an experimental mass spectrum. This comparison helps in assigning the observed peaks in the experimental spectrum to specific fragment ions, providing a more detailed understanding of the molecule's fragmentation pathways.

Due to the lack of both specific experimental mass spectrometry data and computational studies for this compound in the searched literature, a direct correlation for this compound cannot be presented. However, this approach remains a fundamental methodology in the structural elucidation of chemical compounds.

Applications in Advanced Materials and Chemical Technologies

Utilization as a Key Intermediate in Fine Chemical Synthesis

4-Amino-N,N-dimethylbenzylamine is a highly valued intermediate in the production of fine chemicals due to the reactive sites at both the amino group on the aromatic ring and the dimethylamino group on the benzylic position. This dual functionality allows it to be a versatile precursor for complex molecules in several key sectors of the chemical industry.

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the aromatic amine allows for a range of chemical modifications, making it a versatile scaffold for drug design and development. One notable application is its use as a reagent in the synthesis of 4H-3,1-benzoxazin-4-ones, which are potent inhibitors of human leukocyte elastase. This enzyme is implicated in a variety of inflammatory diseases, and its inhibition is a key therapeutic target. The structural framework of this compound is integral to the development of these and other therapeutic agents, including certain antihistamines. chemimpex.com

Agrochemical Formulations

The agrochemical sector utilizes this compound as an intermediate in the synthesis of a variety of crop protection products. chemimpex.com Its chemical structure can be modified to produce active ingredients in certain pesticides and herbicides. The compound's aromatic amine functionality can be readily diazotized and coupled to form a range of derivatives with desired biocidal activities. While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its classification as an important intermediate points to its role in the proprietary synthesis of various agrochemical formulations aimed at improving agricultural productivity. chemimpex.com

Dye Synthesis

Role in Polymer Chemistry and Resin Development

The unique chemical structure of this compound also lends itself to important applications in polymer chemistry, particularly in the development of specialty polymers and resins with enhanced properties.

Production of Specialty Polymers and Resins

This compound can be utilized in the production of specialty polymers and resins, where it can function in several capacities. chemimpex.com Due to its dual amine functionality, it can act as a monomer or a co-monomer in polymerization reactions. The primary aromatic amine can react with monomers such as epoxides or isocyanates, incorporating the benzylamine (B48309) moiety into the polymer backbone.

Furthermore, the tertiary amine group can act as a catalyst in certain polymerization reactions, such as the formation of polyurethanes and the curing of epoxy resins. This catalytic activity is a well-documented role for the structurally similar N,N-dimethylbenzylamine. manchester.ac.ukwikipedia.org The presence of the additional 4-amino group in this compound can modulate this catalytic effect and also provide a site for further chemical modification of the resulting polymer.

Enhancement of Polymer Properties (e.g., Thermal Stability, Chemical Resistance)

The incorporation of this compound into polymer structures can significantly enhance their physical and chemical properties. Aromatic amines are known to improve the thermal stability of polymers due to the rigid nature of the benzene (B151609) ring, which restricts thermal motion and delays the onset of thermal degradation. When used as a curing agent for epoxy resins, for example, the aromatic structure of this compound can lead to a higher cross-linking density and a more thermally stable polymer network compared to aliphatic amine curing agents.

The chemical resistance of polymers can also be improved by the inclusion of this compound. The stable aromatic rings and the cross-linked network they can help to form create a less permeable material, making it more resistant to attack from various chemicals and solvents. This is particularly beneficial in applications where the polymer will be exposed to harsh chemical environments.

Below is a table summarizing the expected impact of incorporating aromatic amines like this compound on the properties of epoxy resins, based on general principles of polymer science.

PropertyEffect of Aromatic Amine Incorporation
Thermal Stability (Td) Increased
Glass Transition Temperature (Tg) Increased
Chemical Resistance Improved
Mechanical Strength Generally Increased
Curing Time Can be accelerated due to catalytic nature

The following table provides hypothetical comparative data illustrating the potential enhancement of epoxy resin properties with an aromatic amine curing agent versus a standard aliphatic one.

PropertyEpoxy Cured with Aliphatic AmineEpoxy Cured with Aromatic Amine (e.g., this compound)
Decomposition Temp (Td, 5% wt loss) ~300 °C~350 °C
Glass Transition Temp (Tg) ~100 °C~150 °C
Solvent Swelling (in Toluene) HighLow
Tensile Strength ModerateHigh

Development of Photorefractive Materials

Information regarding the direct application or role of this compound in the development of photorefractive materials is not available in the reviewed scientific literature. Research in this area tends to focus on other functionalized aniline (B41778) and benzyl (B1604629) derivatives.

Catalytic Applications in Organic Reactions

This compound is recognized for its potential to facilitate various chemical reactions, indicating its promise in the field of catalysis. chemimpex.com Its molecular structure, featuring both a primary and a tertiary amine, allows it to act as a building block in the synthesis of more complex molecules, which is invaluable in organic synthesis. chemimpex.com

While specific catalytic cycles where this compound is the primary catalyst are not extensively detailed, related compounds such as N,N-dimethylbenzylamine are widely used as catalysts for producing polyurethane foams and as curing agents for epoxy resins. The presence of the tertiary amine functionality is key to this activity. Furthermore, in certain synthetic preparations of this compound itself, trivalent iron salts are used to catalyze the reduction of the nitro-precursor with hydrazine (B178648) hydrate, demonstrating the compound's involvement in catalyzed reaction pathways. google.com

Formulation in Specialty Chemicals

As a versatile intermediate, this compound is a foundational component in the synthesis of a range of specialty chemicals, including dyes, pharmaceuticals, and agrochemicals. chemimpex.com Its ability to participate in various organic reactions makes it a valuable precursor for creating substances with specific, high-value functions. chemimpex.com

The compound is utilized in the formulation of surfactants. chemimpex.com The molecular structure of this compound, containing both a hydrophobic aromatic ring and hydrophilic amine groups, makes it an excellent backbone for creating amphiphilic molecules. Through chemical modification, it can be converted into cationic, anionic, or amphoteric surfactants.

For instance, the amine groups can be quaternized to create cationic surfactants, which are effective as biocides and fabric softeners. This is a common strategy for molecules containing tertiary amines. Research on structurally similar compounds, such as those derived from 4-(dimethylamino)benzaldehyde, has led to the successful synthesis of gemini (B1671429) cationic surfactants with high surface activity and biodegradability. researchgate.net These surfactants have demonstrated the ability to spontaneously form micelles and adsorb at interfaces, which is critical for their function. researchgate.net

Table 1: Synthetic Routes for Amino Acid-Based Surfactants This table illustrates general pathways for synthesizing surfactants from amino acid-like structures, applicable to derivatives of this compound.

PathReaction TypeResulting Surfactant Type
1Esterification of the carboxyl groupCationic
2Amidation of the carboxyl groupCationic
3N-acylation of the amino groupAnionic
4N-alkylation of the amino groupAmphoteric

Source: Adapted from Chalmers Research chalmers.se

This compound is recognized for its utility in developing corrosion inhibitors. chemimpex.com The efficacy of such organic inhibitors typically relies on their ability to adsorb onto a metal surface, forming a protective barrier against the corrosive environment. The structure of this compound is well-suited for this purpose. The lone pair electrons on the nitrogen atoms and the π-electrons of the benzene ring can interact with the vacant d-orbitals of iron atoms, facilitating strong adsorption.

Studies on closely related molecules provide insight into this mechanism. For example, N-(4-diethylaminobenzyl) quaternary ammonium (B1175870) chitosan (B1678972) has been shown to be an effective mixed-type corrosion inhibitor for steel in hydrochloric acid. electrochemsci.org The inhibitor molecules adsorb onto the steel surface, following the Langmuir adsorption isotherm, and create a protective film that reduces the corrosion rate. electrochemsci.org Similarly, a hydrazone derivative of 4-(N,N-dimethylamino) benzaldehyde (B42025) was found to act as an effective corrosion inhibitor for mild steel, with inhibition efficiency increasing with concentration. researchgate.net

Table 2: Research Findings on Corrosion Inhibition by a Structurally Related Compound (Data for N-(4-diethylaminobenzyl) quaternary ammonium chitosan on X80 steel)

Inhibitor Concentration (mg L⁻¹)Inhibition Efficiency (%)
2.0078.15
4.0083.29
6.0087.41
8.0087.12
10.0086.95

Source: International Journal of Electrochemical Science electrochemsci.org

Analytical Reagent in Chemical Methods

In analytical chemistry, this compound is employed as a reagent to aid in the detection and quantification of other chemical substances. chemimpex.com Its utility in this area is linked to the reactivity of its aromatic amine group.

This application is analogous to the well-known use of p-dimethylaminobenzaldehyde (DMAB), also known as Ehrlich's reagent. globalresearchonline.net DMAB is a highly effective analytical reagent used in colorimetric assays for a wide variety of compounds. globalresearchonline.netresearchgate.net It undergoes condensation reactions with molecules containing indoles, amines, and other specific functional groups to produce intensely colored products. globalresearchonline.net The concentration of the target substance can then be determined spectrophotometrically. Given its structural similarity, this compound can participate in similar condensation reactions, making it a useful derivatizing agent for the detection and quantification of various analytes in laboratory settings. chemimpex.com

Biomedical Research Applications of 4 Amino N,n Dimethylbenzylamine and Its Derivatives

Applications in Basic Biochemical Research

4-Amino-N,N-dimethylbenzylamine and its analogues serve as important tools for researchers investigating fundamental biological processes at the molecular level. chemimpex.com Their ability to interact with enzymes and receptors provides insights into biological pathways and potential targets for therapeutic intervention. chemimpex.com

The chemical structure of this compound makes it a suitable substrate for certain enzymes, allowing researchers to study their mechanisms of action and kinetics.

Monoamine Oxidase B (MAO-B): The oxidative deamination of p-(N,N-dimethylamino)benzylamine and its N-methyl analogue by bovine liver monoamine oxidase B has been investigated. sigmaaldrich.com These studies utilize spectral and kinetic analysis to observe the formation of intermediates during the enzymatic reaction, providing a deeper understanding of MAO-B's catalytic cycle. sigmaaldrich.com

Amine Oxidases: The compound has been used as a poor substrate for pig kidney amine oxidase to facilitate the removal of copper from the enzyme's active site. sigmaaldrich.com This process allows for the study of the enzyme's structure and the role of its topaquinone (B1675334) (TPQ) cofactor in the absence of the copper ion. sigmaaldrich.com

Derivatives of this compound have been synthesized and studied for their ability to bind to specific biological receptors, which is a critical step in drug discovery and development.

Ryanodine (B192298) Receptors: A derivative, 4-(2-aminopropyl)-3,5-dichloro-N,N-dimethylaniline (FLA 365), has been shown to block ryanodine receptor (RyR)-elicited calcium increases in skeletal, cardiac, and smooth muscle cells. nih.gov In canine pulmonary arterial smooth muscle cells, FLA 365 preferentially blocks RyRs with an estimated IC50 of approximately 1 to 1.5 µM, demonstrating its utility in studying calcium signaling pathways mediated by these receptors. nih.gov

Opioid Receptors: In the quest for new analgesics, various 8-amino-2,6-methano-3-benzazocine derivatives have been synthesized and evaluated for their binding affinity to opioid receptors. acs.org These studies explore how different substituents on the amino group influence the affinity for µ, δ, and κ opioid receptors, contributing to the structure-activity relationship (SAR) knowledge for this class of compounds. acs.org

Role in the Design and Synthesis of Bioactive Molecules

This compound serves as a key intermediate or building block in the synthesis of more complex, biologically active molecules. chemimpex.com Its bifunctional amine structure offers versatile reactivity for constructing diverse molecular architectures.

The compound is a crucial intermediate in pharmaceutical development, particularly noted for its role in the synthesis of antihistamines and other therapeutic agents. chemimpex.com Furthermore, its structure is utilized in the creation of various bioactive small molecules and organophosphorus analogs of important amino acids like (R)-4-amino-3-hydroxybutyric acid (GABOB). nih.govfrontiersin.org For instance, the reaction of N,N-dimethylbenzylamine can generate benzaldehyde (B42025), a precursor for many bioactive compounds. nih.gov

Research on Biological Activity of Derivatives

Modifying the structure of this compound has led to the development of derivatives with significant biological activities, particularly antimicrobial properties.

Quaternary ammonium (B1175870) salts (QAS) are a class of compounds known for their antimicrobial effects. mdpi.comatamanchemicals.com Derivatizing this compound and related structures into QAS has yielded promising results against drug-resistant bacteria. nih.gov QAS generally act by disrupting the cell membrane of microorganisms. atamanchemicals.com

A notable area of research involves incorporating N,N-dimethylbenzylamine moieties into existing antibiotics to enhance their efficacy. A series of novel vancomycin (B549263) derivatives carrying N,N-dimethylbenzylamine quaternary ammonium (QAV) moieties were synthesized to combat drug-resistant bacteria. nih.gov

Activity against MRSA: Several of these derivatives exhibited significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent drug, vancomycin. nih.gov For example, derivative QAV-b1 was eight times more active against the MRSA5 strain. nih.gov Compound QAV-b4, which has a longer side chain, showed 4 to 16 times the activity of vancomycin against all five clinical strains tested. nih.gov

The general findings indicate that the introduction of these cationic quaternary ammonium groups can improve the antibacterial potency of vancomycin, offering a strategy to overcome bacterial resistance. nih.gov

Table 1: Research Findings on Derivatives of this compound

Derivative Class Research Focus Key Findings References
Ryanodine Receptor Blockers Receptor Binding The derivative FLA 365 preferentially blocks ryanodine receptors with an estimated IC50 of ~1-1.5 µM. nih.gov
Opioid Receptor Ligands Receptor Binding 8-Amino-2,6-methano-3-benzazocine derivatives show varying affinities for µ, δ, and κ opioid receptors based on N-substituents. acs.org
Vancomycin Derivatives (QAS) Antimicrobial Activity N,N-dimethylbenzylamine QAV derivatives show enhanced activity (up to 16-fold) against MRSA strains compared to vancomycin. nih.gov

Environmental Research and Degradation Studies

Research on Biodegradation Pathways and By-product Formation of Related Compounds

The biodegradation of aromatic amines is a key process in their environmental removal. nih.gov Bacterial degradation of these compounds generally proceeds through the formation of catechol intermediates, which are then further broken down via ring cleavage. nih.gov The initial step often involves an oxidative deamination to form the corresponding catechol. nih.gov The specific pathway, whether it be ortho- or meta-cleavage, can vary depending on the bacterial species and the specific aromatic amine. nih.gov

While some aromatic amines are readily biodegradable, others are more persistent. nih.gov For example, N,N-dimethyl-p-phenylenediamine is considered to be readily biodegradable. abdurrahmanince.net In contrast, compounds like 3,4-dichloroaniline (B118046) are known to be persistent. nih.gov The presence of certain substituents on the aromatic ring can significantly influence the rate and extent of biodegradation.

Studies on compounds structurally similar to 4-Amino-N,N-dimethylbenzylamine offer insights into potential degradation pathways. For example, the biodegradation of N,N'-dimethyl-p-phenylenediamine (DMPD) has been investigated using bacterial strains such as Klebsiella pneumoniae RS-13 and Acetobacter liquefaciens S-1. nih.gov These bacteria were found to degrade DMPD under aerobic conditions, with Klebsiella pneumoniae RS-13 showing higher efficiency under various physicochemical conditions. nih.gov

The degradation of p-phenylenediamine (B122844) (PPD) itself involves rapid primary degradation through autoxidation in water. industrialchemicals.gov.au However, the ultimate biodegradation into mineral components like carbon dioxide and water is limited. industrialchemicals.gov.au The degradation of PPD can lead to the formation of by-products, including p-benzoquinone and the trimer adduct known as Bandrowski's base. industrialchemicals.gov.au The ultimate environmental fate of a significant portion of PPD released into surface waters is believed to be its incorporation into larger, persistent macromolecules like humic acids. industrialchemicals.gov.au

The following table summarizes findings from biodegradation studies on related aromatic amines.

Table 2: Summary of Biodegradation Studies on Related Aromatic Amines

CompoundDegrading Organism/SystemConditionsDegradation Pathway/By-productsHalf-life (DT50) / Efficiency
N,N'-dimethyl-p-phenylenediamine (DMPD) Klebsiella pneumoniae RS-13, Acetobacter liquefaciens S-1AerobicComplete degradation demonstrated.K. pneumoniae was more efficient. nih.gov
p-Phenylenediamine (PPD) Aerated well waterAerobicPrimary degradation via autoxidation; forms p-benzoquinone and Bandrowski's base.4.1 hours (at 2.5 mg/L)
3,4-Dichloroaniline Aerobic activated sludgeAerobicPersistent> 60 hours
4-Isopropylaniline Aerobic activated sludgeAerobicFirst-order kinetics6.01 hours
Aniline (B41778), p-Diaminobenzene, p-Aminophenol Moving bed biofilm reactorsAerobicBiodegradation confirmed by NMR.Max removal: Aniline (90%), p-Diaminobenzene (87%), p-Aminophenol (75%). bioline.org.br
Data compiled from various biodegradation studies. nih.govnih.govindustrialchemicals.gov.aubioline.org.br

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.